molecular formula C21H23NO3 B5092355 8-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]quinoline

8-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]quinoline

Cat. No.: B5092355
M. Wt: 337.4 g/mol
InChI Key: JUUQDVLKFMDVQK-UHFFFAOYSA-N
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Description

8-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]quinoline is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with ethylphenoxy and ethoxy groups, making it a subject of interest for researchers in medicinal chemistry and material science.

Properties

IUPAC Name

8-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-17-8-10-19(11-9-17)24-15-13-23-14-16-25-20-7-3-5-18-6-4-12-22-21(18)20/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUQDVLKFMDVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:

    Nucleophilic Substitution: Introduction of ethylphenoxy groups via nucleophilic substitution reactions.

    Etherification: Formation of ethoxy linkages through etherification reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ethylphenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

8-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(4-Methylphenoxy)ethoxy]quinoline
  • 8-[2-(4-Propylphenoxy)ethoxy]quinoline
  • 8-[2-(4-Butylphenoxy)ethoxy]quinoline

Uniqueness

8-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]quinoline stands out due to its specific substitution pattern, which imparts unique physicochemical properties

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